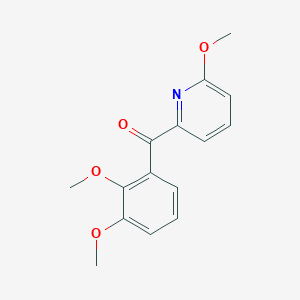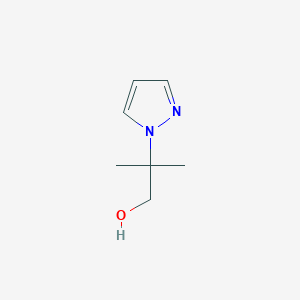![molecular formula C4H7N3OS B1452911 5-[(メチルチオ)メチル]-1,3,4-オキサジアゾール-2-アミン CAS No. 502133-69-9](/img/structure/B1452911.png)
5-[(メチルチオ)メチル]-1,3,4-オキサジアゾール-2-アミン
概要
説明
5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a methylthio group and an amine group. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
科学的研究の応用
5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its biological activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
Target of Action
It is known that similar compounds, such as 5’-methylthioadenosine, are produced from s-adenosylmethionine (sam) during the polyamine synthesis process .
Mode of Action
It is known that 5’-methylthioadenosine, a similar compound, has a strong inhibitory effect . It is speculated that 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine might interact with its targets in a similar manner.
Biochemical Pathways
It is known that 5’-methylthioadenosine, a similar compound, is involved in the polyamine synthesis process .
Result of Action
It is known that 5’-methylthioadenosine, a similar compound, has been shown to suppress tumors by inhibiting tumor cell proliferation, invasion, and inducing apoptosis .
生化学分析
Biochemical Properties
5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as methylthioadenosine phosphorylase suggests its potential role in the methionine salvage pathway .
Cellular Effects
The effects of 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the methionine salvage pathway, influencing the levels of key metabolites . This compound’s impact on metabolic flux and metabolite levels highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . Understanding the transport mechanisms of this compound can provide insights into its cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites to perform its biological functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of methylthioacetic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the intermediate hydrazinecarbothioamide. This intermediate then undergoes cyclization in the presence of an oxidizing agent, such as hydrogen peroxide, to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-[(Methylthio)methyl]-1,3,4-thiadiazole-2-amine: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-[(Methylthio)methyl]-1,2,4-triazole-3-amine: Contains a triazole ring instead of an oxadiazole ring.
5-[(Methylthio)methyl]-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of an amine group.
Uniqueness
5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylthio and amine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
特性
IUPAC Name |
5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-9-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHNFAAADXFLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652811 | |
| Record name | 5-[(Methylsulfanyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502133-69-9 | |
| Record name | 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502133-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Methylsulfanyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)











